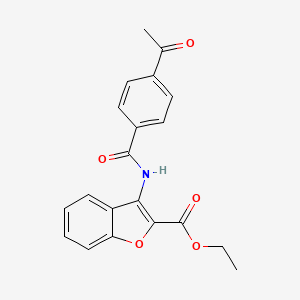

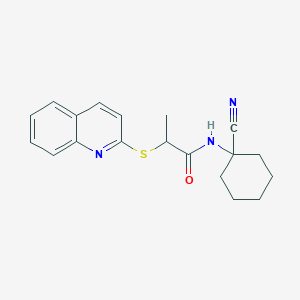

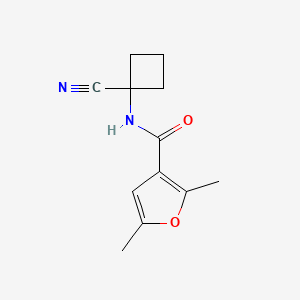

![molecular formula C10H5F3OS B2437756 Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)- CAS No. 908566-20-1](/img/structure/B2437756.png)

Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophene-2-carboxaldehyde is an organosulfur compound . It is a fused solid that appears white to pale cream to cream to yellow to brown . It is also known as Thianaphthene-2-carboxaldehyde .

Synthesis Analysis

The synthesis of Benzo[b]thiophene-2-carboxaldehyde involves the preparation of the corresponding vinyl benzyl ether using Julia olefination .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carboxaldehyde is represented by the empirical formula C9H6OS . The SMILES string representation is O=Cc1cc2ccccc2s1 .Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carboxaldehyde has a molecular weight of 162.21 . It is a fused solid with a melting point range of 28.0-38.0°C . Another source mentions a melting point range of 32-36°C .Aplicaciones Científicas De Investigación

Synthetic Chemistry : Benzo[b]thiophene-2-carboxaldehyde is used in synthetic chemistry, particularly in the synthesis of trans-diarylethenes, [1]benzo[2,3-h]isoquinoline, and related compounds. It undergoes condensation reactions with various reagents, leading to diverse products (Klemm, Severns, & Wynberg, 1991).

Preparation and Reactivity : Benzo[b]thiophene derivatives, including the 3-carboxaldehyde variant, have been reported for their preparation methods and reactivity in various chemical reactions, such as oxidation, reduction, and condensation reactions (Campaigne & Neiss, 1966).

Medicinal Chemistry : This compound is significant in medicinal chemistry due to its incorporation in molecules with various pharmacological properties. Derivatives of benzo[b]thiophene, including those starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have shown promising antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antimicrobial Research : Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their antimicrobial properties, particularly against multidrug-resistant Staphylococcus aureus. This highlights the potential of benzo[b]thiophene derivatives in addressing antimicrobial resistance (Barbier et al., 2022).

Organic Photoelectric and Semiconductor Applications : Benzo[b]thiophene derivatives are also used in fields like organic photoelectric materials and semiconductors. They serve as building blocks or intermediates for synthesizing pharmaceutically important molecules (Duc, 2020).

Selective Estrogen Receptor Modulators : Some benzo[b]thiophene derivatives are important for their role as selective estrogen receptor modulators. Methods for their synthesis have been developed, highlighting their significance in pharmaceutical applications (David et al., 2005).

Fluorescence and Heterocyclic Synthesis : Benzo[b]thiophene-5,6-dicarboxaldehyde has been used in heterocyclic synthesis and for the fluorescence determination of amino acids, demonstrating its utility in analytical chemistry (El‐Borai & Rizk, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHLKWCXMAPNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)

![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2437688.png)